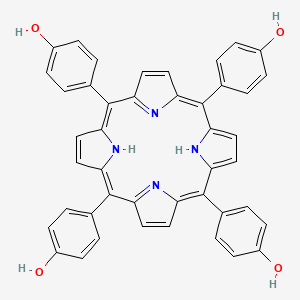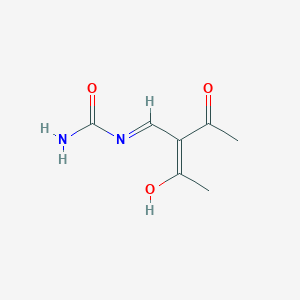
1-(2-Acetyl-3-oxobut-1-en-1-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Acetyl-3-oxobut-1-en-1-yl)urea is a useful research compound. Its molecular formula is C7H10N2O3 and its molecular weight is 170.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Urease Inhibitors as Potential Drugs for Infections
Urease, an enzyme catalyzing the hydrolysis of urea, is involved in serious infections in the gastric and urinary tracts caused by specific bacteria. Urease inhibitors, such as urea derivatives, are extensively studied for their potential in treating these infections. Hydroxamic acids, phosphoramidates, urea derivatives, quinones, and heterocyclic compounds are major classes of urease inhibitors. Acetohydroxamic acid is the only clinically used compound for urinary tract infections, but its severe side effects necessitate the exploration of other urease inhibitors. Some herbal extracts, recognized through Japanese patents, are also considered as sources of polyphenolic urease inhibitors and are seen as complementary or alternative therapy (Kosikowska & Berlicki, 2011).
Urea Biosensors
Advancements in Urea Biosensors
Urea, being a by-product of cellular metabolism, is crucial for detecting various critical diseases like indigestion, acidity, ulcers, cancer, and more. The development of urea biosensors, utilizing enzyme urease (Urs) as a bioreceptor element, has seen significant advancements. Materials like nanoparticles (ZnO, NiO, Fe3O4, etc.), conducting polymers, and carbon materials (CNTs, graphene, etc.) have been employed in these biosensors to enhance enzyme immobilization and sensor performance (Botewad et al., 2021).
Urea in Drug Design
Role of Urea in Drug Design
The unique hydrogen bonding capabilities of ureas make them a critical functional group in drug design, influencing drug-target interactions. Urea derivatives show a wide range of bioactivities and have been incorporated in small molecules to modulate selectivity, stability, toxicity, and pharmacokinetic profiles. This review provides insights into the significance of urea in drug design, emphasizing various urea derivatives as modulators of biological targets like kinases, NAMPT, soluble epoxide hydrolases, mTOR, proteases, and epigenetic enzymes (Jagtap et al., 2017).
Urea as a Hydrogen Carrier
Potential of Urea as a Hydrogen Carrier for Fuel Cells
Urea has been recognized for its potential as a hydrogen carrier, particularly for fuel cell power. With its attributes of being cheap, widely available, non-toxic, stable, and easy to transport and store, urea presents a viable option for sustainable hydrogen supply. The feasibility of utilizing urea as a hydrogen carrier, either directly or as a source of ammonia, has been extensively reviewed, pointing towards a promising direction for future sustainable energy supply (Rollinson et al., 2011).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-Acetyl-3-oxobut-1-en-1-yl)urea involves the reaction of acetylacetone with urea in the presence of a catalyst to form the desired product.", "Starting Materials": [ "Acetylacetone", "Urea", "Catalyst (such as sodium hydroxide or hydrochloric acid)" ], "Reaction": [ "Dissolve 1 mole of acetylacetone in a suitable solvent (such as ethanol or methanol)", "Add 1 mole of urea to the solution and stir until dissolved", "Add a catalytic amount of a suitable catalyst (such as sodium hydroxide or hydrochloric acid)", "Heat the mixture to reflux for several hours", "Cool the mixture and filter the solid product", "Wash the solid product with a suitable solvent (such as water or ethanol)", "Dry the product under vacuum to obtain 1-(2-Acetyl-3-oxobut-1-en-1-yl)urea" ] } | |
CAS-Nummer |
6971-56-8 |
Molekularformel |
C7H10N2O3 |
Molekulargewicht |
170.17 g/mol |
IUPAC-Name |
(E)-[(Z)-2-acetyl-3-hydroxybut-2-enylidene]urea |
InChI |
InChI=1S/C7H10N2O3/c1-4(10)6(5(2)11)3-9-7(8)12/h3,10H,1-2H3,(H2,8,12)/b6-4-,9-3+ |
InChI-Schlüssel |
IDNQXBDOAVQKKA-ALQLSLDWSA-N |
Isomerische SMILES |
C/C(=C(\C=N\C(=O)N)/C(=O)C)/O |
SMILES |
CC(=C(C=NC(=O)N)C(=O)C)O |
Kanonische SMILES |
CC(=C(C=NC(=O)N)C(=O)C)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


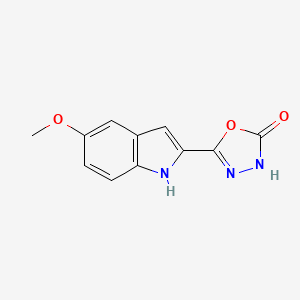
![5-Phenyl-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione](/img/structure/B1417415.png)
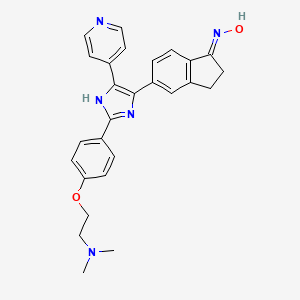
![3-[(4-isopropylanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B1417419.png)
![Ethyl 2-[(4-fluorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B1417422.png)
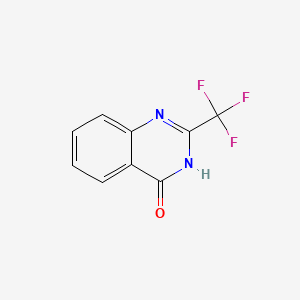
![ethyl (Z)-3-[(3-methyl-1H-pyrazol-5-yl)amino]-2-(2,2,2-trifluoroacetyl)-2-propenoate](/img/structure/B1417424.png)

![5-Methyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B1417427.png)

![2-{[(2-piperazin-1-ylethyl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B1417432.png)
![5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(hydroxyamino)-1,3-thiazol-4(5H)-one](/img/structure/B1417433.png)

